molecular formula C6H3ClF2O2S B089355 2,4-Difluorobenzenesulfonyl chloride CAS No. 13918-92-8

2,4-Difluorobenzenesulfonyl chloride

Cat. No.: B089355
CAS No.: 13918-92-8
M. Wt: 212.6 g/mol
InChI Key: FJSAJUXIHJIAMD-UHFFFAOYSA-N
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Description

2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a clear, colorless to light yellow liquid that is known for its reactivity and utility in various chemical syntheses . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2,4-Difluorobenzenesulfonyl chloride is an organic synthetic intermediate . It is primarily used in the preparation of compounds containing a sulfonyl chloride functional group, such as esters, ethers, and amides . The primary targets of this compound are aromatic compounds that undergo sulfonylation reactions .

Mode of Action

The compound has a strong electrophilic nature, which allows it to participate in sulfonylation reactions with aromatic compounds . In these reactions, the sulfonyl chloride functional group of this compound reacts with a nucleophile (often an aromatic compound), leading to the substitution of the chloride atom and the formation of a new sulfonyl bond .

Biochemical Pathways

For instance, it has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .

Result of Action

The primary result of the action of this compound is the formation of new compounds through sulfonylation reactions . For example, it can be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C , indicating that temperature and atmospheric conditions can also impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,4-difluorobenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to form the corresponding sulfonyl fluoride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl Fluorides: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

2,4-Difluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,4-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 2,4-Dibromobenzenesulfonyl chloride
  • 2,4-Dimethylbenzenesulfonyl chloride

The uniqueness of this compound lies in its fluorine atoms, which impart distinct reactivity and properties compared to other halogenated sulfonyl chlorides .

Biological Activity

2,4-Difluorobenzenesulfonyl chloride (CAS Number: 13918-92-8) is a sulfonyl chloride derivative with significant applications in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of two fluorine atoms on the benzene ring, enhances its reactivity and biological profile. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₃ClF₂O₂S
  • Molecular Weight : 212.6 g/mol
  • Boiling Point : 101-102°C (1 mmHg)
  • Density : 1.581 g/mL
  • Hazard Classification : Causes severe skin burns and eye damage .

This compound is commonly synthesized through the chlorosulfonation of difluorobenzene derivatives. The compound acts as a versatile electrophile in nucleophilic aromatic substitution reactions, enabling the formation of various biologically active sulfonamide derivatives.

Reaction Example

A notable reaction involves the coupling of this compound with amines to yield substituted benzenesulfonamides, which have shown promise as inhibitors of cytolytic proteins such as perforin .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain sulfonamide compounds synthesized from this precursor have demonstrated efficacy against various pathogens, including both gram-positive and gram-negative bacteria .

CompoundActivityReference
Sulfonamide AEffective against Staphylococcus aureus
Sulfonamide BActive against Escherichia coli

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of compounds derived from this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These studies typically employ assays like MTT or crystal violet to evaluate cell viability.

  • Findings : Compounds showed varying degrees of cytotoxicity with IC50 values indicating their potency against cancer cells. For example, one derivative exhibited an IC50 value of approximately 5 μM against MDA-MB-231 cells .

Inhibitory Effects on Perforin

A key area of research has focused on the use of this compound derivatives as inhibitors of perforin-mediated lysis in immune cells. These compounds have been shown to enhance the survival rate of natural killer (NK) cells while maintaining low toxicity levels .

Case Studies

  • Study on Sulfonamide Derivatives :
    • This study explored the synthesis and biological evaluation of several sulfonamide derivatives based on this compound.
    • Results indicated that these compounds could inhibit perforin activity effectively while promoting NK cell viability (>90% survival) .
  • Antimicrobial Evaluation :
    • A series of synthesized compounds were tested against a panel of bacterial strains.
    • Results showed promising antimicrobial activity comparable to established antibiotics like Gentamycin and Ketoconazole .

Properties

IUPAC Name

2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370191
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13918-92-8
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzenesulfonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-Difluorobenzenesulfonyl chloride in the synthesis of Poly(aryl ether sulfonamide)s?

A1: this compound serves as a precursor to the activated monomer, 2,4-difluoro-N,N-dimethylbenzenesulfonamide. This monomer utilizes the electron-withdrawing nature of the sulfonamide group to activate the aryl fluorides for nucleophilic aromatic substitution reactions. This activation allows for polymerization with various bisphenols, ultimately forming Poly(aryl ether sulfonamide)s [].

Q2: How is the reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide assessed in the study?

A2: The reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide is evaluated using a combination of computational and experimental methods. Semi-empirical calculations at the PM3 level were employed to estimate its reactivity in nucleophilic aromatic substitution reactions. Additionally, 1H, 13C, and 19F NMR spectroscopy provided structural information and further supported the electron-withdrawing nature of the sulfonamide group, confirming its activating effect on the aryl fluorides [].

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